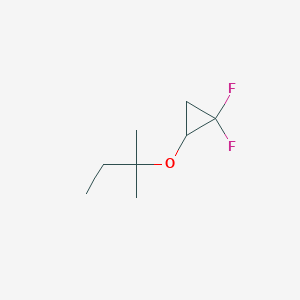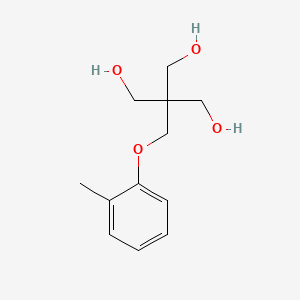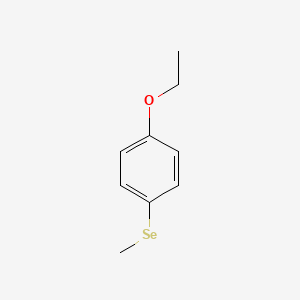
1-Ethoxy-4-(methylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(methylselanyl)benzene is an organic compound characterized by the presence of an ethoxy group and a methylselanyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-(methylselanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as 1-ethoxybenzene.
Reaction Conditions: The introduction of the methylselanyl group can be achieved through electrophilic aromatic substitution reactions. Common reagents include methylselanyl chloride and a Lewis acid catalyst.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Ethoxy-4-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methylselanyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(methylselanyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-(methylselanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and methylselanyl groups influence the compound’s reactivity and selectivity in these reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-(methylselanyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-4-methylbenzene: This compound lacks the methylselanyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-(methylselanyl)benzene: The presence of a methoxy group instead of an ethoxy group alters the compound’s reactivity and physical properties.
4-Methylphenetole: This compound has a similar structure but lacks the methylselanyl group, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
86297-06-5 |
|---|---|
Molekularformel |
C9H12OSe |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
1-ethoxy-4-methylselanylbenzene |
InChI |
InChI=1S/C9H12OSe/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
URHDGMVBEVUSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


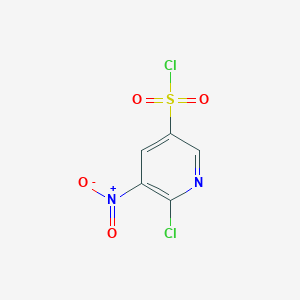
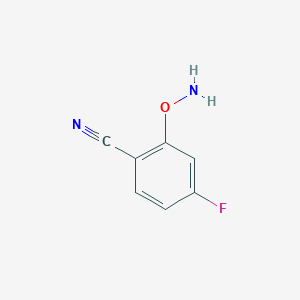
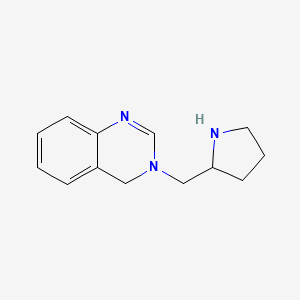
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)


![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
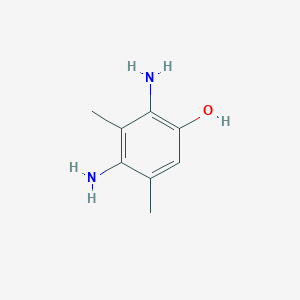
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
